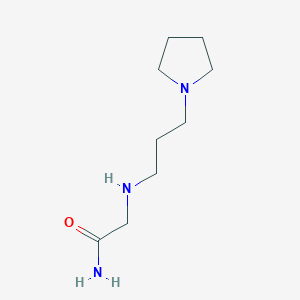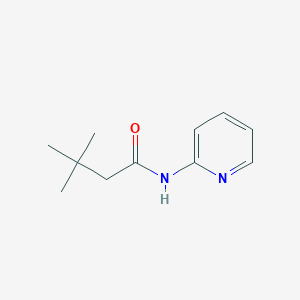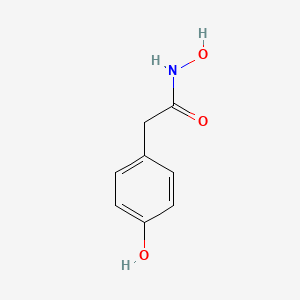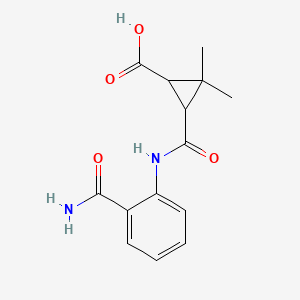
2-(3-Pyrrolidin-1-ylpropylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyrrolidin-1-ylpropylamino)acetamide, also known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPA is a derivative of proline and has been shown to exhibit neuroprotective and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide is not fully understood. However, it has been shown to modulate the activity of several important signaling pathways in the brain, including the cholinergic and glutamatergic pathways. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several important neurotransmitters in the brain, including acetylcholine and dopamine. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has some limitations as well. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(3-Pyrrolidin-1-ylpropylamino)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3-Pyrrolidin-1-ylpropylamino)acetamide, which could help to reduce the cost and increase the availability of this compound for research purposes. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide and its potential therapeutic applications. Finally, more in vivo studies are needed to determine the safety and efficacy of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide in animal models and humans.
Méthodes De Synthèse
2-(3-Pyrrolidin-1-ylpropylamino)acetamide can be synthesized through a multi-step process starting with the reaction of L-proline with acrylonitrile to form N-(3-cyanopropyl)-L-proline. The resulting compound is then reduced to N-(3-aminopropyl)-L-proline, which is further reacted with acetic anhydride to form 2-(3-Pyrrolidin-1-ylpropylamino)acetamide. The final product is obtained through a purification process using chromatography techniques.
Applications De Recherche Scientifique
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been studied for its anti-inflammatory properties and has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(3-pyrrolidin-1-ylpropylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-9(13)8-11-4-3-7-12-5-1-2-6-12/h11H,1-8H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWERXFBZKARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidin-1-ylpropylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7561496.png)
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)
![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)


![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)

![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

